REACTION_CXSMILES
|
S(Cl)(Cl)=O.[NH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:7]=1[C:8]([OH:10])=O.[NH2:16][C:17]1[C:18]([CH3:23])=[CH:19][CH:20]=[CH:21][CH:22]=1.Cl[CH2:25][C:26](Cl)=O.[Cl-].[N:30]1[C:38]([NH2:39])=[C:37]2[C:33]([N:34]=[CH:35][NH:36]2)=[N:32][CH:31]=1.C([O-])([O-])=O.[K+].[K+]>C1C=CC=CC=1.CN(C=O)C.O.CCOC(C)=O.CCCCCC>[NH2:39][C:38]1[N:30]=[CH:31][N:32]=[C:33]2[C:37]=1[N:36]=[CH:35][N:34]2[CH2:25][C:26]1[N:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=2[CH3:23])[C:8](=[O:10])[C:7]2[C:6](=[CH:14][CH:13]=[CH:12][C:11]=2[CH3:15])[N:5]=1 |f:6.7.8,12.13|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C(=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.13 mL
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
Once cooled
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3 (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
The slurry was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured atop a 4 cm plug of silica gel
|
Type
|
CUSTOM
|
Details
|
flushed through with 20% EtOAc/hexane
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in HOAc (50 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining HOAc was removed
|
Type
|
CUSTOM
|
Details
|
by azeotroping with toluene (25 mL) three times
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in toluene (10 mL)
|
Type
|
ADDITION
|
Details
|
poured through a 4 cm plug of silica gel
|
Type
|
CUSTOM
|
Details
|
flushing through with 20% EtOAc/hexane
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
m/z 299 (M+)), and concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 476 mg (16%) as a white foam
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then chilled in the refrigerator for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resultant solid was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOH
|
Type
|
CUSTOM
|
Details
|
to afford 123 mg (20%) of an off white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=C2N=CN(C2=NC=N1)CC1=NC2=CC=CC(=C2C(N1C1=C(C=CC=C1)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |